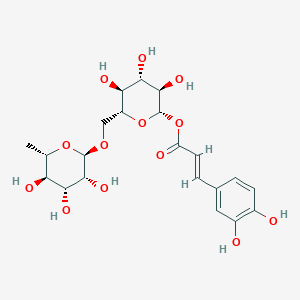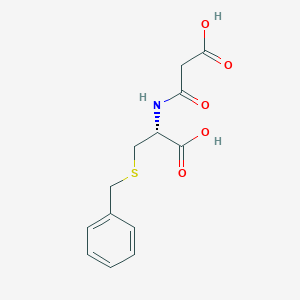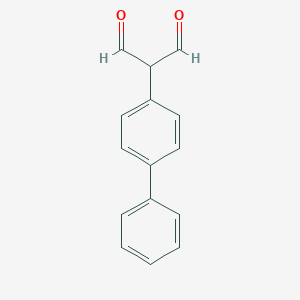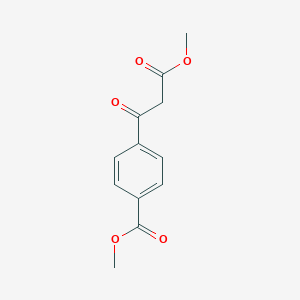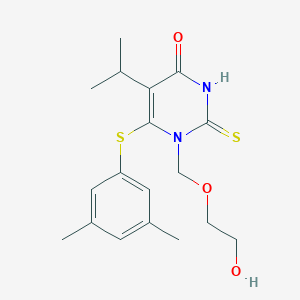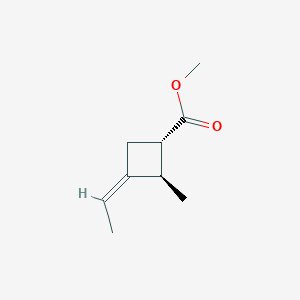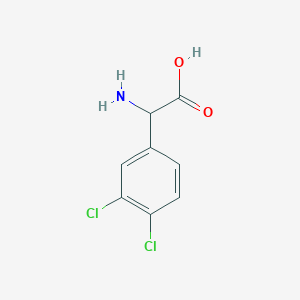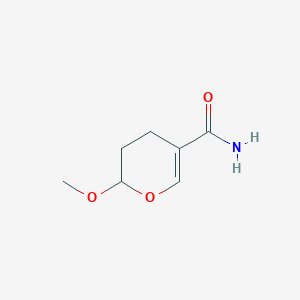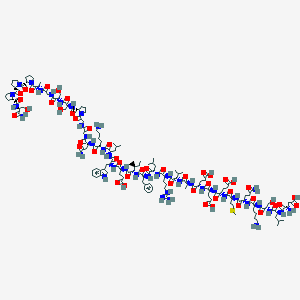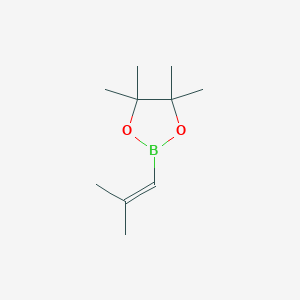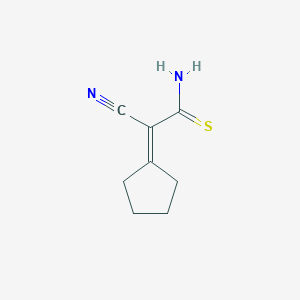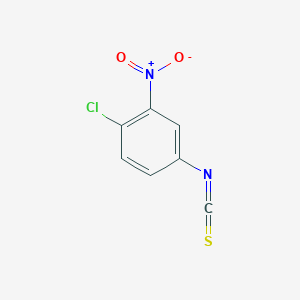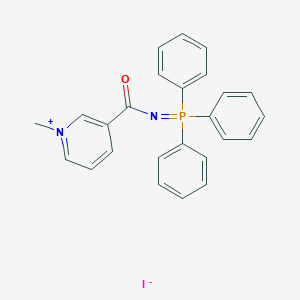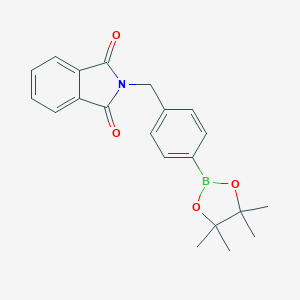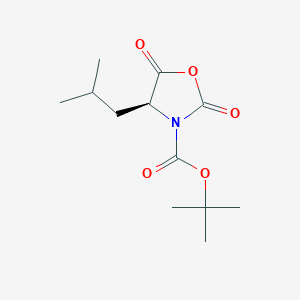
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TBOA is a glutamate transporter inhibitor, and its mechanism of action involves blocking the reuptake of glutamate, which is an essential neurotransmitter in the central nervous system.
Wirkmechanismus
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate works by blocking the reuptake of glutamate by the excitatory amino acid transporter (EAAT). EAATs are responsible for the uptake of glutamate from the synaptic cleft, which is necessary to terminate glutamatergic neurotransmission. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate binds to the EAATs and prevents the reuptake of glutamate, leading to an increase in extracellular glutamate levels.
Biochemische Und Physiologische Effekte
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been shown to have a range of biochemical and physiological effects. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been linked to the enhancement of synaptic transmission and plasticity, which is essential for learning and memory processes. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has also been shown to increase the release of dopamine in the brain, which is a neurotransmitter associated with reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several advantages for lab experiments. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is a selective inhibitor of EAATs, which makes it an ideal tool for studying glutamate transporters. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is also relatively stable and has a long half-life, which allows for prolonged experiments. However, Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several limitations for lab experiments. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is not selective for a specific EAAT subtype, which can lead to off-target effects. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate also has a low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate. One potential direction is to investigate the role of Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been shown to enhance synaptic transmission and plasticity, which could have therapeutic implications for these diseases. Another potential direction is to develop more selective inhibitors of EAATs, which could reduce off-target effects and increase the specificity of experiments. Finally, future research could focus on the development of Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate analogs with improved solubility and pharmacokinetic properties, which could make it easier to work with in experimental settings.
Conclusion:
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate, also known as Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate, is a glutamate transporter inhibitor that has gained significant attention in the scientific community due to its potential applications in research. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been shown to enhance synaptic transmission and plasticity, increase the release of dopamine in the brain, and have potential therapeutic implications for neurodegenerative diseases. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several advantages for lab experiments, but also has limitations, such as low solubility and off-target effects. Future research could focus on investigating the role of Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate in neurodegenerative diseases, developing more selective inhibitors of EAATs, and developing Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate analogs with improved solubility and pharmacokinetic properties.
Synthesemethoden
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is synthesized through a multi-step process that involves the reaction of tert-butyl 2-oxoacetate with 2-methylpropylamine to form tert-butyl (2-methylpropyl) carbamate. The carbamate is then reacted with ethyl chloroformate to produce tert-butyl (2-methylpropyl) carbamoyl chloride, which is subsequently reacted with glycine to form Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been used in a wide range of scientific research applications, including studies on the central nervous system, drug addiction, and neurodegenerative diseases. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been shown to inhibit the reuptake of glutamate, leading to an increase in extracellular glutamate levels in the brain. This increase in glutamate levels has been linked to the enhancement of synaptic transmission and plasticity, which is essential for learning and memory processes.
Eigenschaften
CAS-Nummer |
125814-33-7 |
|---|---|
Produktname |
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
Molekularformel |
C12H19NO5 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-7(2)6-8-9(14)17-10(15)13(8)11(16)18-12(3,4)5/h7-8H,6H2,1-5H3/t8-/m0/s1 |
InChI-Schlüssel |
MUCAXGMWHPXEAW-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



